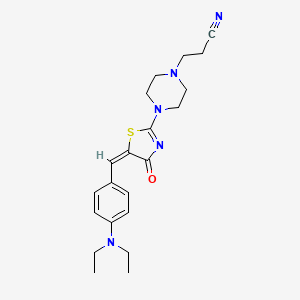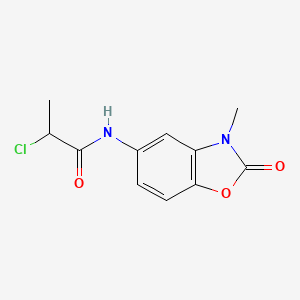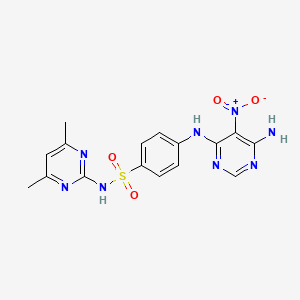
4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement and bonding.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Molecular Complex Formation
Research on molecular complexes involving derivatives similar to "4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide" has shown significant findings. For instance, the molecular adducts of sulfamethazine, a compound with a similar structure, with indole-2-carboxylic acid and 2,4-dinitrobenzoic acid, have been prepared, revealing associative hydrogen-bonding interactions important for drug design and molecular recognition processes (Lynch, Sandhu, & Parsons, 2000).
Antitumor and Antibacterial Applications
The compound's derivatives have been investigated for their antitumor and antibacterial activities. A study synthesized a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for in vitro activity against human tumor cell lines and showed higher activity than the standard drug doxorubicin in some cases (Hafez, Alsalamah, & El-Gazzar, 2017).
Drug Design and Synthesis
Significant effort has been directed towards the design and synthesis of compounds containing the pyrimidine motif for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors, showcasing the compound's relevance in developing cancer therapeutics. An efficient synthesis pathway has been developed for 2-substituted O(4)-cyclohexylmethyl-5-nitroso-6-aminopyrimidines, resulting in derivatives with excellent potency against CDK2, a crucial target for cancer therapy (Marchetti et al., 2007).
Structural Analysis and Interactions
Detailed structural analysis of similar compounds provides insights into their potential applications in drug development and molecular engineering. For example, studies on the crystal structures of sulfamethazine and its interactions with various acids have contributed to understanding the role of sulfonamide in mimicking carboxylate anions, which is crucial for the design of more effective drug molecules (Balasubramani, Muthiah, & Lynch, 2007).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards to human health and the environment.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINVHXPGBSAHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)


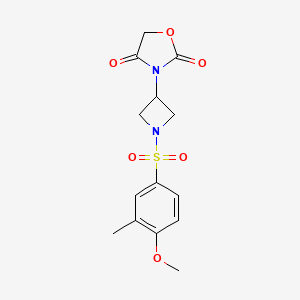
![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2995183.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995185.png)
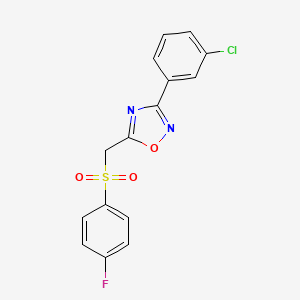
![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)
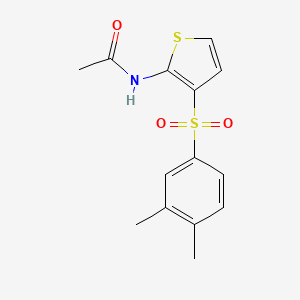
![N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2995192.png)
![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)
